molecular formula C10H7ClO3 B13704743 4-Chloro-8-methoxycoumarin

4-Chloro-8-methoxycoumarin

Cat. No.: B13704743
M. Wt: 210.61 g/mol
InChI Key: GDOSPKCIUSTRKE-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties Coumarins are benzopyrone derivatives that have been widely studied due to their presence in various natural sources and their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxycoumarin typically involves the introduction of chlorine and methoxy groups into the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-methoxy-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxycoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-8-methoxycoumarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxycoumarin involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorine and methoxy groups can enhance its binding affinity and specificity for certain enzymes. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methoxycoumarin is unique due to the specific positioning of its chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

4-chloro-8-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5H,1H3

InChI Key

GDOSPKCIUSTRKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C=C2Cl

Origin of Product

United States

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